molecular formula C8H7IN4O2 B10975907 4-iodo-1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxamide

4-iodo-1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10975907
M. Wt: 318.07 g/mol
InChI Key: ZURSCNLSQUXDDY-UHFFFAOYSA-N
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Description

4-iodo-1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the iodine atom: Iodination can be performed using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a catalyst.

    Formation of the oxazole ring: This can be synthesized by cyclization of an appropriate precursor, such as an α-haloketone with an amide.

    Coupling reactions: The final step involves coupling the pyrazole and oxazole rings through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.

    Reduction: Reduction reactions could target the iodine atom or the oxazole ring.

    Substitution: The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of deiodinated or reduced oxazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions due to its heterocyclic structure.

    Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Antimicrobial Activity: Possible use as an antimicrobial agent due to its structural similarity to known bioactive compounds.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The presence of the iodine atom and heterocyclic rings suggests potential interactions through hydrogen bonding, van der Waals forces, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1-methyl-1H-pyrazole-5-carboxamide: Lacks the oxazole ring, potentially altering its biological activity.

    1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxamide: Lacks the iodine atom, which may affect its reactivity and interactions.

    4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

The combination of the iodine atom, methyl group, and oxazole ring in 4-iodo-1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxamide makes it unique, potentially offering distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H7IN4O2

Molecular Weight

318.07 g/mol

IUPAC Name

4-iodo-2-methyl-N-(1,2-oxazol-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C8H7IN4O2/c1-13-7(5(9)4-10-13)8(14)11-6-2-3-15-12-6/h2-4H,1H3,(H,11,12,14)

InChI Key

ZURSCNLSQUXDDY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)NC2=NOC=C2

Origin of Product

United States

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